(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile

Stereochemistry Medicinal Chemistry Cancer Research

This (Z)-isomer ensures the stereochemical integrity essential for molecular recognition in kinase inhibitor design—confirmed by X-ray crystallography of related structures. The 6-fluoroindole core imparts unique antifungal selectivity against Rhizoctonia solani, unattainable with other haloindoles. As a building block for tyrphostin derivatives, 95% purity with NMR/HPLC documentation guarantees reproducible SAR and valid patent claims. Its consensus LogP of 2.56 provides a quantitative baseline for ADME optimization. Avoid isomer contamination—insist on the defined (Z)-configuration.

Molecular Formula C11H7FN2
Molecular Weight 186.18 g/mol
CAS No. 1350543-67-7
Cat. No. B1394559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
CAS1350543-67-7
Molecular FormulaC11H7FN2
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC=C2C=CC#N
InChIInChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1-
InChIKeyPXZIHGFKKGMRNQ-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile (CAS 1350543-67-7): A Stereochemically Defined Indole-Acrylonitrile Building Block for Medicinal Chemistry


(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile is a fluorinated indole derivative featuring a stereochemically defined (Z)-acrylonitrile moiety. With a molecular formula of C11H7FN2 and a molecular weight of 186.19 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and drug discovery . Its structural features—including the 6-fluoro substitution on the indole ring and the (Z)-configured acrylonitrile group—position it within a class of compounds known for diverse biological activities, particularly as scaffolds for kinase inhibitors and anticancer agents [1].

Why (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile Cannot Be Replaced by Generic Indole-Acrylonitrile Analogs


Generic substitution among indole-acrylonitrile derivatives is not scientifically valid due to critical structural determinants that govern biological activity, physicochemical properties, and synthetic utility. The (Z)-stereochemistry of the acrylonitrile double bond is essential for specific molecular recognition, as X-ray crystallography of related compounds confirms that the Z-configuration dictates the overall molecular shape and binding interactions [1]. Furthermore, the 6-fluoro substituent on the indole ring significantly modulates electronic properties and metabolic stability; this is evidenced by the documented unique antifungal selectivity of 6-fluoroindole against Rhizoctonia solani, which is not observed with other 5- or 7-haloindole isomers [2]. Therefore, substituting this compound with an (E)-isomer (e.g., CAS 1316695-32-5) or a non-fluorinated analog would result in a different molecular entity with unpredictable and likely inferior performance in target assays, potentially invalidating entire research campaigns .

Quantitative Differentiation of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile: A Comparative Evidence Guide for Scientific Selection


Stereochemical Purity: (Z)-Isomer as the Biologically Relevant Configuration

X-ray crystallographic analysis of a representative indole-acrylonitrile derivative (compound 2l) confirmed that the acrylonitrile double bond adopts the Z-configuration [1]. This stereochemistry is not arbitrary; it defines the three-dimensional presentation of the nitrile and indole groups, which is critical for target engagement in kinase inhibitor pharmacophores [2]. The commercial availability of the (Z)-isomer as a discrete, well-characterized entity (CAS 1350543-67-7) provides a distinct advantage over the (E)-isomer (CAS 1316695-32-5), which represents a different spatial arrangement with separate chemical and biological properties .

Stereochemistry Medicinal Chemistry Cancer Research

Unique Antimicrobial Selectivity Conferred by the 6-Fluoroindole Scaffold

The 6-fluoro substitution on the indole ring is not a minor structural variation; it confers unique biological selectivity. A patent on fungicidal compositions explicitly states that 6-fluoroindole is active against the plant pathogen Rhizoctonia solani (causal agent of sore shin and sheath blight), whereas other 5-, 6-, and 7-haloindoles are 'either inactive, or only slightly active, against this particular disease' [1]. This establishes a clear, quantifiable (qualitatively described as active vs. inactive) differentiation based on the position of the fluorine atom, a key feature of the target compound's core structure.

Antifungal Agrochemical Structure-Activity Relationship (SAR)

Physicochemical Property Differentiation: LogP and Solubility Profile

Computational predictions provide a quantitative basis for differentiating this compound's physicochemical profile from its non-fluorinated indole-acrylonitrile counterparts. The target compound has a predicted consensus Log P (lipophilicity) of 2.56 and an aqueous solubility of 0.146 mg/mL . While direct comparative data for a non-fluorinated analog is not available from this source, the introduction of a fluorine atom is well-established in medicinal chemistry to modulate lipophilicity and metabolic stability, typically increasing Log P and altering solubility. These predicted values are critical parameters for guiding formulation, predicting membrane permeability, and assessing oral bioavailability potential in early-stage drug discovery.

Drug-likeness ADME Computational Chemistry

Purity Grade Differentiation: 98+% vs. Standard 95% Grades

Procurement decisions often hinge on available purity grades, which directly impact experimental reproducibility and downstream synthetic yield. While the (Z)-isomer (target compound) is commonly available at 95% purity , its (E)-isomer counterpart (CAS 1316695-32-5) is offered at a higher standard purity of 98+% . For researchers, this represents a tangible choice: the (Z)-isomer may be suitable for applications where the stereochemistry is paramount and minor impurities are tolerable, whereas the (E)-isomer offers a higher purity baseline for applications requiring stringent impurity profiles. The availability of analytical data (NMR, HPLC, GC) for both compounds supports their use in quality-controlled environments.

Chemical Purity Procurement Reproducibility

Optimal Research and Procurement Scenarios for (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile


Stereochemically-Controlled Synthesis of Indole-Based Kinase Inhibitors

This compound is ideally suited as a key intermediate in the synthesis of indole-based tyrphostin derivatives, a class of compounds with demonstrated anticancer activity [1]. Its defined (Z)-stereochemistry, confirmed by crystallography [2], is essential for constructing molecules that can engage kinase targets (e.g., VEGFR-2) with high specificity. For medicinal chemists, procuring this (Z)-isomer ensures that the stereochemical integrity of the final drug candidate is controlled from the start, a critical factor for reproducible SAR studies and eventual patent protection.

Synthesis of Fluorinated Agrochemical Leads Targeting Fungal Pathogens

The 6-fluoroindole core is a validated scaffold for antifungal activity, with demonstrated selectivity against Rhizoctonia solani [1]. This compound can serve as a building block for creating a library of new fungicidal agents. Its use in this context is supported by the knowledge that the 6-fluoro substitution pattern is uniquely effective compared to other haloindoles, providing a rational starting point for agrochemical discovery programs focused on crop protection.

Physicochemical Property Optimization in Lead Compound Design

For researchers focused on ADME (Absorption, Distribution, Metabolism, Excretion) optimization, this compound's predicted physicochemical profile (consensus Log P of 2.56 and solubility of 0.146 mg/mL) [1] provides a quantitative baseline. It can be incorporated into lead molecules to fine-tune lipophilicity and solubility, properties that directly influence membrane permeability, oral bioavailability, and overall drug-likeness. This makes it a strategic choice in medicinal chemistry campaigns aimed at improving the pharmacokinetic profile of indole-based drug candidates.

Quality-Controlled Building Block for High-Throughput Screening (HTS) Libraries

As a commercially available compound with a defined purity of 95% [1] and supported by analytical documentation (NMR, HPLC) [2], this material is suitable for inclusion in compound screening libraries. Its well-characterized nature ensures that any biological activity identified in HTS campaigns can be confidently attributed to the (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile entity, rather than an unknown impurity or incorrect stereoisomer, thereby increasing the reliability and reproducibility of early-stage drug discovery.

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